molecular formula C16H13NO2 B2610057 (2-phenyl-1H-indol-1-yl)acetic acid CAS No. 62663-25-6

(2-phenyl-1H-indol-1-yl)acetic acid

Cat. No.: B2610057
CAS No.: 62663-25-6
M. Wt: 251.285
InChI Key: RVIREVUBJAFZHA-UHFFFAOYSA-N
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Description

“(2-phenyl-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 62663-25-6. It has a molecular weight of 251.28 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C16H13NO2 . Further details about its structure were not found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the available resources, indole derivatives are known to undergo a variety of reactions .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 172-174 degrees Celsius . It is recommended to be stored at room temperature .

Scientific Research Applications

  • Analgesic and Anti-inflammatory Activity

    • Compounds like [(1-phenyl-1H-indazol-4-yl)oxy]acetic acid and (1,5,6,7)tetrahydro-1-phenyl-4H-indazol-4-iminooxy)acetic acid, derived from 1,5,6,7-tetrahydro-1-phenyl-4H-indazol-4-one, which is structurally related to (2-phenyl-1H-indol-1-yl)acetic acid, have shown significant anti-inflammatory and analgesic activities in rats and mice, comparable to indomethacin (Mosti et al., 1988).
  • Antibacterial and Antifungal Properties

    • A variety of compounds synthesized from this compound, such as 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene]acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides, have demonstrated moderate to strong antibacterial activities against both Gram-positive and Gram-negative bacterial strains, as well as antifungal activities (Rubab et al., 2017).
  • Role in Synthesis of Novel Compounds

    • The indole nucleus, a key component of this compound, is integral in synthesizing various bioactive molecules. For instance, the synthesis of novel dihydro-2-(2-phenyl-indole-3-yl)-4-aryl-1,5-benzothiazepines, which were evaluated for their antifungal and antibacterial activities, utilized the indole core as a starting point (Dandia et al., 1995).
  • Computational Studies and Pharmacological Effects

    • The indole derivatives, such as those derived from this compound, have been studied computationally for their effects on the COX-2 enzyme, demonstrating their potential in developing nonsteroidal anti-inflammatory drugs. These studies also involved testing their in vivo analgesic and anti-inflammatory activities (Kumar et al., 2022).
  • Ugi Reaction and Derivative Synthesis

    • A study on the synthesis of indoloketopiperazine derivatives through a three-component, intramolecular Ugi reaction utilized 2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, showcasing the compound's versatility in generating novel chemical entities (Ghandi et al., 2012).
  • Cyclo-oxygenase and Lipoxygenase Inhibition

    • Research has identified compounds like 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, related to this compound, as inhibitors of cyclo-oxygenase and 5-lipoxygenase. These compounds have shown promise in animal experiments for their analgesic, anti-inflammatory, and other therapeutic effects (Laufer et al., 1994).
  • Growth Effects on Blue-Green Algae

    • Derivatives of indole, like phenyl-acetic acid, have been observed to promote the growth of various strains of blue-green algae, indicating potential applications in microbiological and ecological research (Ahmad & Winter, 1970).

Safety and Hazards

The safety information available indicates that “(2-phenyl-1H-indol-1-yl)acetic acid” should be handled with caution. The pictograms associated with this compound indicate a GHS07 signal word warning .

Future Directions

Indole derivatives, such as “(2-phenyl-1H-indol-1-yl)acetic acid”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs and play a main role in cell biology .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include (2-phenyl-1h-indol-1-yl)acetic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound impacts multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (2-phenyl-1H-indol-1-yl)acetic acid are largely determined by the indole nucleus, which is known to bind with high affinity to multiple receptors . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been identified in the literature.

Cellular Effects

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The indole nucleus is known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants , suggesting that this compound may be involved in similar metabolic pathways.

Properties

IUPAC Name

2-(2-phenylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)11-17-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIREVUBJAFZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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